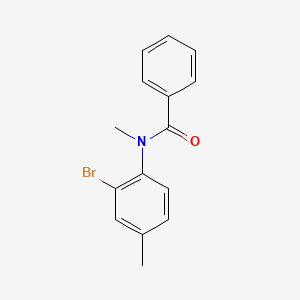
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Acylation: The brominated product is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide core play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodo-4-methylphenyl)-N-methylbenzamide: Similar structure but with an iodine atom instead of bromine.
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
65814-47-3 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-8-9-14(13(16)10-11)17(2)15(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
HRSQQFVHAPNCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


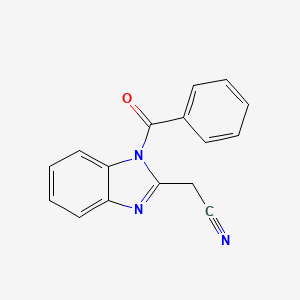
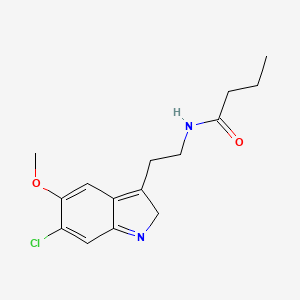
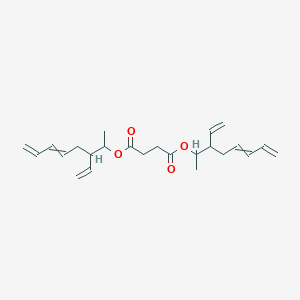
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)


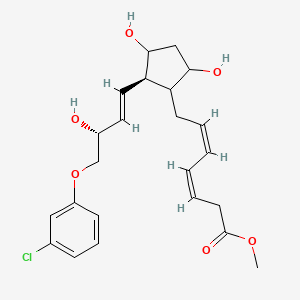

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)


